molecular formula C18H32N2O3 B13845192 Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B13845192
M. Wt: 324.5 g/mol
InChI Key: CHRKDLOWZCIZNS-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H30N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: A similar compound with a methoxy group instead of a cyclohexyl group.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another related compound with a phenylamino group.

Uniqueness

Tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific structural features, including the cyclohexyl group and the tert-butyl ester moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H32N2O3

Molecular Weight

324.5 g/mol

IUPAC Name

tert-butyl 4-cyclohexyl-4-(methylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H32N2O3/c1-17(2,3)23-16(22)20-12-10-18(11-13-20,15(21)19-4)14-8-6-5-7-9-14/h14H,5-13H2,1-4H3,(H,19,21)

InChI Key

CHRKDLOWZCIZNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)NC

Origin of Product

United States

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